Cas no 2649072-91-1 (2-(2-isocyanatoethyl)-4-methoxy-1-nitrobenzene)

2-(2-Isocyanatoethyl)-4-methoxy-1-nitrobenzene is a specialized aromatic isocyanate compound featuring a nitro and methoxy substituent on the benzene ring. Its reactive isocyanate group enables versatile applications in polymer synthesis, particularly in the production of polyurethanes and other cross-linked materials. The electron-withdrawing nitro group and electron-donating methoxy group influence its reactivity, making it useful in tailored chemical modifications. This compound is valued for its ability to introduce both aromatic and isocyanate functionalities into molecular frameworks, facilitating the development of advanced materials with controlled properties. Suitable for research and industrial applications, it requires careful handling due to the isocyanate group's sensitivity to moisture and potential reactivity.
2-(2-isocyanatoethyl)-4-methoxy-1-nitrobenzene structure
2649072-91-1 structure
商品名:2-(2-isocyanatoethyl)-4-methoxy-1-nitrobenzene
CAS番号:2649072-91-1
MF:C10H10N2O4
メガワット:222.197402477264
CID:6284131
PubChem ID:165765020

2-(2-isocyanatoethyl)-4-methoxy-1-nitrobenzene 化学的及び物理的性質

名前と識別子

    • 2-(2-isocyanatoethyl)-4-methoxy-1-nitrobenzene
    • 2649072-91-1
    • EN300-1789947
    • インチ: 1S/C10H10N2O4/c1-16-9-2-3-10(12(14)15)8(6-9)4-5-11-7-13/h2-3,6H,4-5H2,1H3
    • InChIKey: JFQSSKOJDKLWLR-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C=CC(=C(C=1)CCN=C=O)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 222.06405680g/mol
  • どういたいしつりょう: 222.06405680g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 283
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

2-(2-isocyanatoethyl)-4-methoxy-1-nitrobenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1789947-0.05g
2-(2-isocyanatoethyl)-4-methoxy-1-nitrobenzene
2649072-91-1
0.05g
$768.0 2023-09-19
Enamine
EN300-1789947-10.0g
2-(2-isocyanatoethyl)-4-methoxy-1-nitrobenzene
2649072-91-1
10g
$3929.0 2023-06-02
Enamine
EN300-1789947-0.1g
2-(2-isocyanatoethyl)-4-methoxy-1-nitrobenzene
2649072-91-1
0.1g
$804.0 2023-09-19
Enamine
EN300-1789947-1g
2-(2-isocyanatoethyl)-4-methoxy-1-nitrobenzene
2649072-91-1
1g
$914.0 2023-09-19
Enamine
EN300-1789947-10g
2-(2-isocyanatoethyl)-4-methoxy-1-nitrobenzene
2649072-91-1
10g
$3929.0 2023-09-19
Enamine
EN300-1789947-5g
2-(2-isocyanatoethyl)-4-methoxy-1-nitrobenzene
2649072-91-1
5g
$2650.0 2023-09-19
Enamine
EN300-1789947-0.5g
2-(2-isocyanatoethyl)-4-methoxy-1-nitrobenzene
2649072-91-1
0.5g
$877.0 2023-09-19
Enamine
EN300-1789947-0.25g
2-(2-isocyanatoethyl)-4-methoxy-1-nitrobenzene
2649072-91-1
0.25g
$840.0 2023-09-19
Enamine
EN300-1789947-1.0g
2-(2-isocyanatoethyl)-4-methoxy-1-nitrobenzene
2649072-91-1
1g
$914.0 2023-06-02
Enamine
EN300-1789947-5.0g
2-(2-isocyanatoethyl)-4-methoxy-1-nitrobenzene
2649072-91-1
5g
$2650.0 2023-06-02

2-(2-isocyanatoethyl)-4-methoxy-1-nitrobenzene 関連文献

2-(2-isocyanatoethyl)-4-methoxy-1-nitrobenzeneに関する追加情報

Introduction to 2-(2-isocyanatoethyl)-4-methoxy-1-nitrobenzene (CAS No. 2649072-91-1)

2-(2-isocyanatoethyl)-4-methoxy-1-nitrobenzene, identified by its CAS number 2649072-91-1, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of nitroaromatics and is characterized by the presence of an isocyanate functional group, which makes it a versatile intermediate in synthetic chemistry. The structural motif of this molecule, featuring a nitro group and a methoxy substituent on a benzene ring, combined with the isocyanatoethyl side chain, imparts unique reactivity and potential applications in drug development.

The isocyanatoethyl moiety in 2-(2-isocyanatoethyl)-4-methoxy-1-nitrobenzene is particularly noteworthy due to its ability to participate in various chemical transformations, including urethane formation and polymerization reactions. This functionality has been explored in the synthesis of novel polymers, adhesives, and coatings, where its reactivity with nucleophiles plays a crucial role. Additionally, the nitro group contributes to the electron-withdrawing nature of the molecule, influencing its electronic properties and potential interactions with biological targets.

Recent advancements in medicinal chemistry have highlighted the importance of nitroaromatic compounds in the development of therapeutic agents. The methoxy group in 2-(2-isocyanatoethyl)-4-methoxy-1-nitrobenzene further modulates the electronic distribution of the molecule, enhancing its solubility and bioavailability. These characteristics make it an attractive scaffold for designing molecules with improved pharmacokinetic profiles.

In academic research, 2-(2-isocyanatoethyl)-4-methoxy-1-nitrobenzene has been investigated for its potential role in modulating enzyme activity and receptor binding. Studies have demonstrated that derivatives of this compound can exhibit inhibitory effects on certain enzymes implicated in inflammatory pathways. The isocyanate group provides a site for covalent modification of biomolecules, enabling the development of probes for biochemical assays and diagnostic tools.

The synthesis of 2-(2-isocyanatoethyl)-4-methoxy-1-nitrobenzene involves multi-step organic transformations, starting from readily available nitrobenzene derivatives. The introduction of the methoxy group at the 4-position enhances stability while maintaining reactivity, making it a valuable intermediate in fine chemical synthesis. The isocyanatoethyl side chain can be further functionalized through reactions such as transesterification and condensation, expanding its utility in constructing more complex molecular architectures.

One of the most promising applications of 2-(2-isocyanatoethyl)-4-methoxy-1-nitrobenzene lies in its use as a building block for drug candidates targeting neurological disorders. Preliminary studies suggest that derivatives of this compound may interact with neurotransmitter receptors, offering potential therapeutic benefits. The nitro group's ability to engage in redox reactions also opens avenues for developing prodrugs that can be activated within specific biological compartments.

The electronic properties of 2-(2-isocyanatoethyl)-4-methoxy-1-nitrobenzene make it a candidate for applications in materials science, particularly in organic electronics. Researchers have explored its use as a precursor for conductive polymers and organic semiconductors, where its rigid aromatic core and polar functional groups contribute to enhanced performance characteristics.

In conclusion, 2-(2-isocyanatoethyl)-4-methoxy-1-nitrobenzene (CAS No. 2649072-91-1) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structural features and reactivity profile position it as a valuable tool for synthetic chemists and pharmaceutical researchers alike. As our understanding of molecular interactions continues to evolve, compounds like this are likely to play an increasingly important role in advancing both therapeutic and materials science endeavors.

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